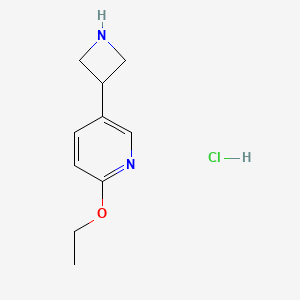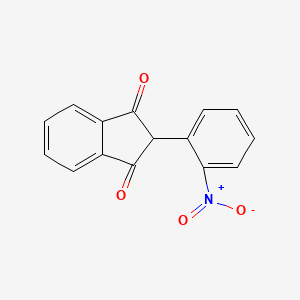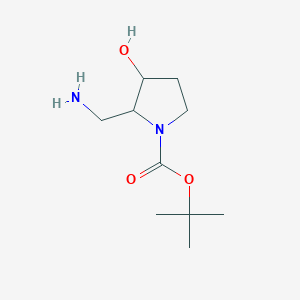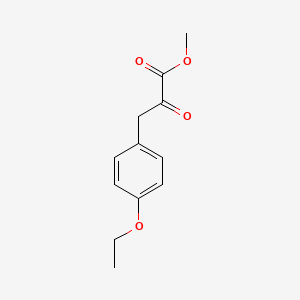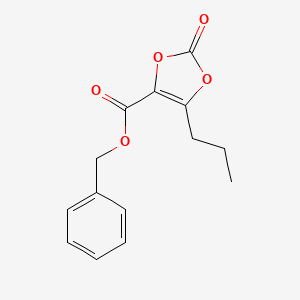
2,6-Diiodo-4-vinylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diiodo-4-vinylphenol is an organic compound with the molecular formula C8H6I2O It is characterized by the presence of two iodine atoms and a vinyl group attached to a phenol ring
Métodos De Preparación
The synthesis of 2,6-Diiodo-4-vinylphenol can be achieved through several methods. One common approach involves the iodination of 4-vinylphenol using iodine and an oxidizing agent. The reaction typically takes place in an organic solvent under controlled temperature conditions to ensure the selective introduction of iodine atoms at the 2 and 6 positions on the phenol ring .
Industrial production methods may involve the use of diacetoxyiodobenzene as an iodinating agent, which allows for a one-pot synthesis of the compound. This method is efficient and can be scaled up for large-scale production .
Análisis De Reacciones Químicas
2,6-Diiodo-4-vinylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated products.
Substitution: The vinyl group can participate in addition reactions, while the iodine atoms can be substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
2,6-Diiodo-4-vinylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential as a precursor for pharmaceutical compounds is being explored.
Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing
Mecanismo De Acción
The mechanism of action of 2,6-Diiodo-4-vinylphenol involves its interaction with molecular targets through its phenolic and vinyl groups. The phenolic group can form hydrogen bonds and participate in redox reactions, while the vinyl group can undergo addition reactions. These interactions can affect various biochemical pathways and molecular targets, including enzymes and receptors .
Comparación Con Compuestos Similares
2,6-Diiodo-4-vinylphenol can be compared with other similar compounds such as:
- 2,6-Diiodo-4-vinylphenyl acetate
- 3,6-Diiodo-4-vinylbenzene-1,2-diol
- 2,6-Difluoro-4-vinylphenol
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and applications.
Propiedades
Fórmula molecular |
C8H6I2O |
|---|---|
Peso molecular |
371.94 g/mol |
Nombre IUPAC |
4-ethenyl-2,6-diiodophenol |
InChI |
InChI=1S/C8H6I2O/c1-2-5-3-6(9)8(11)7(10)4-5/h2-4,11H,1H2 |
Clave InChI |
BHNDRHBLTMRFLL-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC(=C(C(=C1)I)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


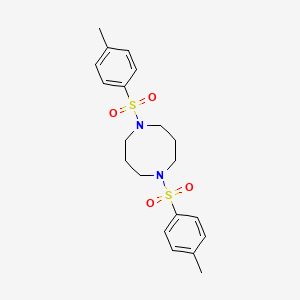
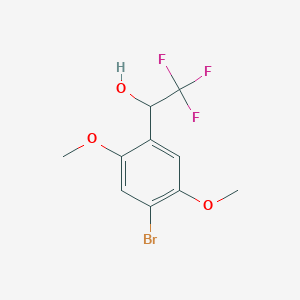
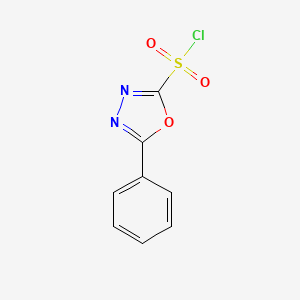

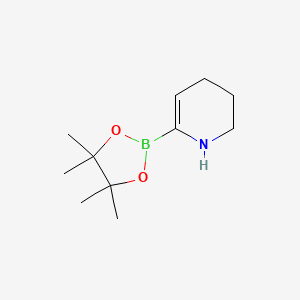

![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole Hydrochloride](/img/structure/B13697130.png)
